molecular formula C8H14O6 B13793050 (2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester

(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester

Cat. No.: B13793050
M. Wt: 206.19 g/mol
InChI Key: JTTRVDRDTDHUPK-PHDIDXHHSA-N
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Description

(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester is an organic compound with the molecular formula C8H14O6 It is a derivative of succinic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methoxy groups, and the carboxyl groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester typically involves the esterification of (2R,3R)-2,3-Dimethoxysuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, and advanced purification techniques such as chromatography may be used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of (2R,3R)-2,3-Dimethoxybutanedioic acid.

    Reduction: Formation of (2R,3R)-2,3-Dimethoxybutanediol.

    Substitution: Formation of various substituted succinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The methoxy groups and ester functionalities play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-Dihydroxy-2,3-dimethylsuccinic acid
  • (2R,3R)-2,3-Dimethoxybutanedioic acid
  • (2R,3R)-2,3-Dimethoxybutanediol

Uniqueness

(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its methoxy groups and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

dimethyl (2R,3R)-2,3-dimethoxybutanedioate

InChI

InChI=1S/C8H14O6/c1-11-5(7(9)13-3)6(12-2)8(10)14-4/h5-6H,1-4H3/t5-,6-/m1/s1

InChI Key

JTTRVDRDTDHUPK-PHDIDXHHSA-N

Isomeric SMILES

CO[C@H]([C@H](C(=O)OC)OC)C(=O)OC

Canonical SMILES

COC(C(C(=O)OC)OC)C(=O)OC

Origin of Product

United States

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